3-Hexanone, 5-hydroxy-2-methyl-
CAS No.: 59357-07-2
Cat. No.: VC19570463
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59357-07-2 |
|---|---|
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | 5-hydroxy-2-methylhexan-3-one |
| Standard InChI | InChI=1S/C7H14O2/c1-5(2)7(9)4-6(3)8/h5-6,8H,4H2,1-3H3 |
| Standard InChI Key | SULIZEHAPZEYJT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)CC(C)O |
Introduction
Structural and Nomenclature Considerations
The IUPAC name 5-hydroxy-2-methyl-3-hexanone specifies a six-carbon chain (hexanone) with a ketone group at position 3, a hydroxyl group at position 5, and a methyl branch at position 2. Its molecular formula is C₇H₁₄O₂, and its molecular weight is 130.18 g/mol. The compound’s stereochemistry and substituent positioning significantly influence its reactivity and sensory properties. For instance, the hydroxyl group’s placement on the distal carbon relative to the ketone minimizes intramolecular hydrogen bonding, enhancing volatility and aroma diffusion .
A common point of confusion arises from its structural isomer, 2-hydroxy-5-methyl-3-hexanone, which shares the same molecular formula but differs in functional group placement. This isomer has been extensively studied due to its role as a marker compound in eucalyptus honey . Researchers must carefully distinguish between these isomers using spectroscopic techniques such as NMR and IR.
Synthetic Routes and Optimization
Grignard Reaction-Based Synthesis
The most well-documented synthesis of 5-hydroxy-2-methyl-3-hexanone derivatives begins with the Grignard reaction between isovaleraldehyde and ethylmagnesium bromide. This step yields 5-methyl-3-hexanol, which is subsequently oxidized to 5-methyl-3-hexanone using agents like pyridinium chlorochromate (PCC) .
Critical Reaction Conditions:
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Temperature: The Grignard reaction requires anhydrous conditions at 0–5°C to prevent side reactions.
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Oxidation: PCC in dichloromethane at room temperature achieves optimal yields (≥85%) without over-oxidation to carboxylic acids .
Silyl Enol Ether Oxidation
To introduce the hydroxyl group at position 5, 5-methyl-3-hexanone is deprotonated using a strong base such as sodium hexamethyldisilazide (NaHMDS) in n-hexane. The resulting enolate reacts with chlorotrimethylsilane to form a silyl enol ether, which is then oxidized with meta-chloroperbenzoic acid (MCPBA). This method produces 5-hydroxy-2-methyl-3-hexanone with 77% yield after flash chromatography .
Advantages Over Alternative Methods:
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Selectivity: The silyl enol ether route avoids mixtures of regioisomers, a problem prevalent in earlier methods involving sulfuryl chloride .
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Scalability: This pathway is adaptable to industrial-scale production, with purification via distillation or crystallization.
Physicochemical Properties
Limited experimental data exist for 5-hydroxy-2-methyl-3-hexanone, but inferences can be drawn from analogous compounds:
| Property | Value/Description |
|---|---|
| Boiling Point | Estimated 190–200°C (extrapolated) |
| LogP | ~1.4 (predicted) |
| Water Solubility | Low (≤1 g/L at 25°C) |
| Odor Profile | Cheese, sour milk |
The compound’s low water solubility and moderate LogP suggest preferential partitioning into lipid matrices, explaining its efficacy in fat-based flavor formulations .
Applications in Flavor and Fragrance
5-Hydroxy-2-methyl-3-hexanone is prized for its pungent, dairy-like aroma, making it a key ingredient in:
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Alcoholic Beverages: Enhances complexity in sherry and whisky.
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Dairy Products: Imparts savory notes to cheeses and cultured creams.
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Confectionery: Used in caramel and butterscotch flavorings.
Its FEMA GRAS status (number 3989) underscores its safety for consumption at typical usage levels of 1–10 ppm .
Biological and Mechanistic Insights
Metabolic Pathways
In vivo studies of structurally similar hydroxyketones reveal hepatic metabolism via cytochrome P450 enzymes, particularly CYP2E1, leading to glucuronidation and urinary excretion. The hydroxyl group facilitates rapid conjugation, minimizing systemic toxicity .
Antimicrobial Activity
Challenges and Future Directions
Despite advances in synthesis, several gaps persist:
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Analytical Standards: Commercially available reference materials are scarce, complicating quantitative analysis.
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Toxicological Data: No long-term exposure studies exist, necessitating OECD guideline-compliant assays.
Future research should prioritize enzymatic synthesis routes using ketoreductases for enantioselective production. Computational modeling of odorant-receptor interactions could also refine flavor applications.
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